molecular formula C12H18N2O3S B5508688 (3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol

(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol

Cat. No. B5508688
M. Wt: 270.35 g/mol
InChI Key: GHNDNHLJDQCEKV-KRTXAFLBSA-N
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Description

This compound belongs to a class of chemicals characterized by their complex structures, including a pyrrolidinol core, a thiazole moiety, and various functional groups that confer specific chemical and physical properties. These structures are of interest due to their potential applications in pharmaceuticals, materials science, and as catalysts or intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step chemical reactions, starting from simpler precursors. Techniques such as ring-closure reactions, condensation, and functional group transformations are commonly employed. For instance, compounds with similar structures have been synthesized through reactions like ring opening followed by ring closure, utilizing base-catalyzed cyclocondensation, and employing specific reagents for functional group introduction (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure is often elucidated using spectroscopic methods (NMR, IR, MS) and X-ray crystallography. These techniques provide insights into the arrangement of atoms, the stereochemistry of the molecule, and the conformation of various substituents. For related compounds, structural analysis has revealed detailed insights into ring conformations and substituent effects (Ganapathy et al., 2015).

Chemical Reactions and Properties

The reactivity of such compounds can be influenced by the presence of functional groups, with certain sites being more reactive towards nucleophilic or electrophilic attack. For example, local reactivity descriptors have supported high reactivity at specific carbon atoms for nucleophilic attacks in similar molecules (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Routes : Research has demonstrated novel synthetic routes involving compounds structurally related to "(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol". For instance, Reinhoudt and Kouwenhoven (1974) explored the synthesis of benzo[b]thiepins, highlighting innovative approaches to synthesize complex molecular structures (Reinhoudt & Kouwenhoven, 1974).

  • Stereochemistry in Pharmaceutical Compounds : Tamazawa et al. (1986) investigated the stereochemistry of calcium antagonists, showcasing the significance of molecular configuration in pharmaceuticals, which is relevant to the understanding of compounds like "this compound" (Tamazawa et al., 1986).

Application in Organic Chemistry

  • Complex Formation : Studies like those by Gennari et al. (2008) delved into the formation of CuI complexes with N,N',S,S' scorpionate ligands, contributing to the understanding of complex formation in organic chemistry, which is relevant to the study of compounds such as "this compound" (Gennari et al., 2008).

Biomedical Research

  • Antiproliferative Activity Studies : Research by Alqahtani and Bayazeed (2020) focused on the synthesis and antiproliferative activity of new pyridine linked thiazole derivatives. Such studies are crucial for understanding the biological activities of thiazole derivatives, closely related to the compound (Alqahtani & Bayazeed, 2020).

Pharmacological Implications

  • Role in Eating Disorders : Piccoli et al. (2012) explored the role of Orexin-1 Receptor mechanisms in compulsive food consumption, indicating the pharmacological importance of related compounds in understanding and treating eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methoxy-4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-7-5-14(6-12(7,3)16)10(15)9-8(2)13-11(17-4)18-9/h7,16H,5-6H2,1-4H3/t7-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNDNHLJDQCEKV-KRTXAFLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C(=O)C2=C(N=C(S2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=C(N=C(S2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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